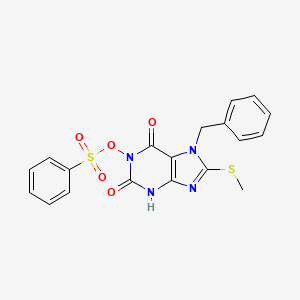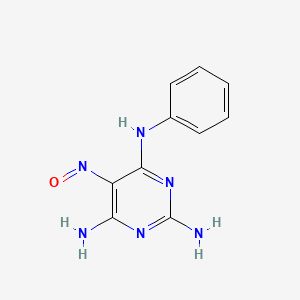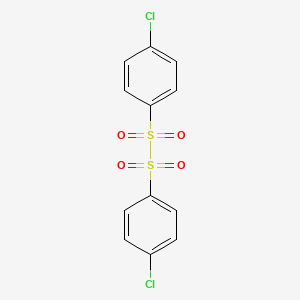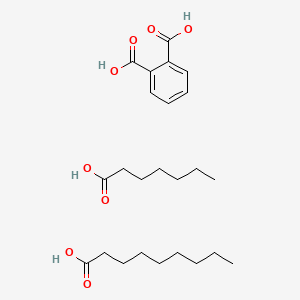
Heptanoic acid;nonanoic acid;phthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzenedicarboxylic acid, mixed heptyl and nonyl diesters, typically involves the esterification of 1,2-benzenedicarboxylic acid with a mixture of heptyl and nonyl alcohols. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process. The general reaction can be represented as follows:
1,2-Benzenedicarboxylic acid+Heptyl alcohol+Nonyl alcohol→1,2-Benzenedicarboxylic acid, mixed heptyl and nonyl diesters+Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to distillation to remove water and unreacted alcohols, resulting in the desired ester product. The process may also involve purification steps such as filtration and recrystallization to ensure the final product’s purity.
化学反応の分析
Types of Reactions
1,2-Benzenedicarboxylic acid, mixed heptyl and nonyl diesters, can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 1,2-benzenedicarboxylic acid and the corresponding alcohols.
Oxidation: The compound can be oxidized to form phthalic anhydride and other oxidation products.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
Hydrolysis: 1,2-Benzenedicarboxylic acid and heptyl and nonyl alcohols.
Oxidation: Phthalic anhydride and other oxidation products.
Substitution: Depending on the nucleophile used, various substituted products.
科学的研究の応用
1,2-Benzenedicarboxylic acid, mixed heptyl and nonyl diesters, has several scientific research applications, including:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, particularly in relation to its use in medical devices and packaging materials.
Industry: Widely used in the manufacture of consumer products such as toys, food packaging, and personal care products.
作用機序
The mechanism of action of 1,2-benzenedicarboxylic acid, mixed heptyl and nonyl diesters, involves its interaction with biological systems. As a plasticizer, it can leach out of plastic materials and enter the environment or biological organisms. Once inside the body, it can mimic or interfere with the action of natural hormones, particularly estrogen, leading to potential endocrine-disrupting effects. The compound can bind to estrogen receptors and alter the normal signaling pathways, affecting various physiological processes.
類似化合物との比較
Similar Compounds
- 1,2-Benzenedicarboxylic acid, diethyl ester
- 1,2-Benzenedicarboxylic acid, dibutyl ester
- 1,2-Benzenedicarboxylic acid, dioctyl ester
Uniqueness
1,2-Benzenedicarboxylic acid, mixed heptyl and nonyl diesters, is unique due to its specific combination of heptyl and nonyl ester groups, which impart distinct physical and chemical properties. This combination allows for a balance of flexibility and durability in plastic materials, making it suitable for various industrial applications. Additionally, its potential endocrine-disrupting effects are of particular interest in scientific research, distinguishing it from other phthalates.
特性
分子式 |
C24H38O8 |
|---|---|
分子量 |
454.6 g/mol |
IUPAC名 |
heptanoic acid;nonanoic acid;phthalic acid |
InChI |
InChI=1S/C9H18O2.C8H6O4.C7H14O2/c1-2-3-4-5-6-7-8-9(10)11;9-7(10)5-3-1-2-4-6(5)8(11)12;1-2-3-4-5-6-7(8)9/h2-8H2,1H3,(H,10,11);1-4H,(H,9,10)(H,11,12);2-6H2,1H3,(H,8,9) |
InChIキー |
OMISUVPZAZHMSF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=O)O.CCCCCCC(=O)O.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



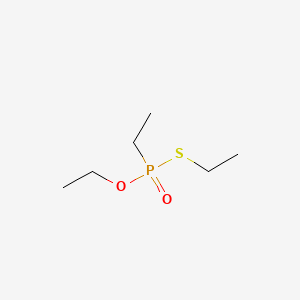

![4-amino-1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one](/img/structure/B12800568.png)


